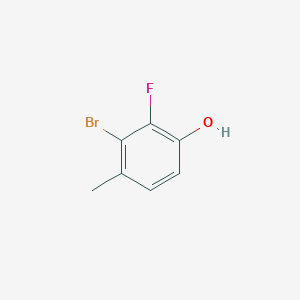

3-Bromo-2-fluoro-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-fluoro-4-methylphenol is a phenolic compound that belongs to the group of halophenols. It is a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .

Synthesis Analysis

The synthesis of phenols involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . A specific synthesis method for a similar compound, 2-bromo-4-methylphenol, involves the use of methylene dichloride, bromine, and p-cresol .Molecular Structure Analysis

The molecular formula of this compound is C7H6BrFO. The molecular weight is 205.026. The structure of the molecule can be analyzed using various tools such as a structural formula editor and a 3D model viewer .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the presence of functional groups . For example, the properties of fluorous molecules are influenced by the presence of nonfluorous and fluorous domains .Applications De Recherche Scientifique

Sensor Development for Metal Ion Detection

The study by Das et al. (2021) highlights the use of bromoaniline-based Schiff base chemosensors, closely related to 3-Bromo-2-fluoro-4-methylphenol, for the selective detection of Cu2+ and Zn2+ ions. These sensors, upon binding with metal ions, facilitate the construction of molecular memory devices due to their turn-off fluorescence quenching properties, showcasing the potential of bromo-substituted phenols in developing advanced sensing materials (Das et al., 2021).

Environmental Monitoring and Analysis

Genthner et al. (1989) employed isomeric fluorophenols, akin to this compound, to study the anaerobic transformation of phenol to benzoate, highlighting the role of these compounds in understanding environmental biodegradation processes. This research provides insight into how substituted phenols behave in natural sedimentary conditions, indicating their potential as markers for environmental transformations (Genthner et al., 1989).

Reaction Mechanism Elucidation

Tanak (2019) conducted a detailed DFT computational study on a compound closely related to this compound, exploring its molecular structure, electrostatic potential, and molecular orbital energies. This study aids in understanding the interaction capabilities of such bromo-fluoro substituted phenols with potential metal centers, thus shedding light on their reactive behavior and stability in various chemical environments (Tanak, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-2-fluoro-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYVLIDJJDWKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2675008.png)

![4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2675009.png)

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)

![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)

![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2675029.png)

![ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)